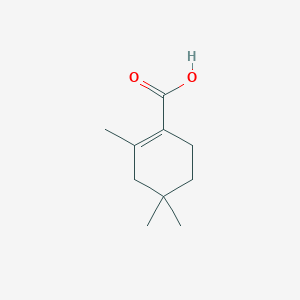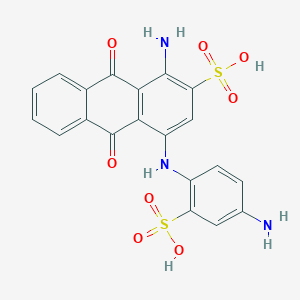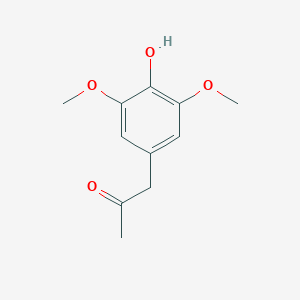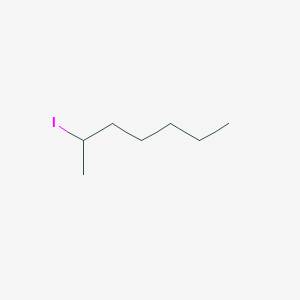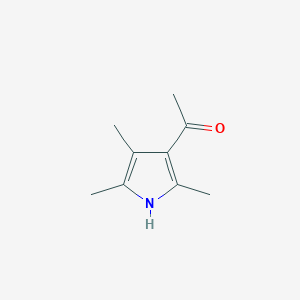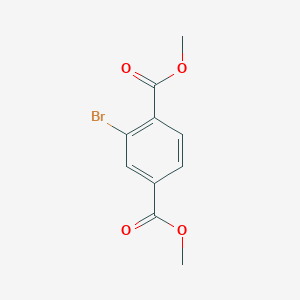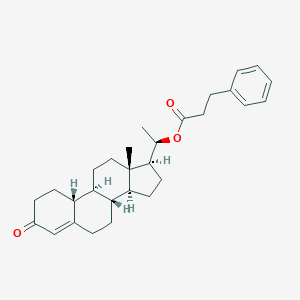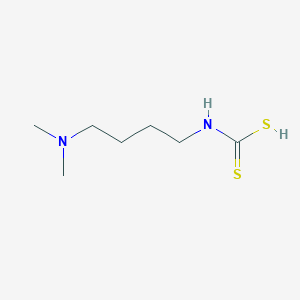
Carbamic acid, N-(4-(dimethylamino)butyl)dithio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Dithiothreitol (DTT), which is a reducing agent commonly used in biochemistry and molecular biology experiments.
作用機序
The mechanism of action of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- involves the reduction of disulfide bonds in proteins. DTT reacts with the disulfide bond, resulting in the formation of two thiol groups. This reaction breaks the disulfide bond, denaturing and unfolding the protein. The thiol groups can then react with other disulfide bonds or with other thiol groups, forming new disulfide bonds. This process can help to stabilize the protein or facilitate the purification process.
生化学的および生理学的効果
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- has various biochemical and physiological effects. It can reduce disulfide bonds in proteins, which can denature and unfold the protein. This can help to facilitate the study of protein structure and function. Additionally, DTT can reduce oxidized glutathione, which is an important antioxidant in cells. This can help to protect cells from oxidative stress and damage.
実験室実験の利点と制限
The use of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- in lab experiments has various advantages and limitations. One advantage is that it is a relatively simple and inexpensive reducing agent that can be used in a variety of experiments. Additionally, DTT can reduce disulfide bonds in proteins, which can help to denature and unfold the protein, making it easier to study. However, one limitation is that DTT can be toxic at high concentrations, which can affect the results of the experiment. Additionally, DTT can react with other chemicals in the experiment, which can affect the outcome.
将来の方向性
There are various future directions for the use of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- in scientific research. One direction is the development of new reducing agents that are more effective and less toxic than DTT. Additionally, the use of DTT in the study of protein structure and function can be expanded to include more complex proteins and protein interactions. Furthermore, the use of DTT in the purification process can be optimized to improve the yield and purity of the protein. Overall, Carbamic acid, N-(4-(dimethylamino)butyl)dithio- has significant potential for use in scientific research, and future studies will undoubtedly uncover new applications and uses for this compound.
Conclusion:
In conclusion, Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is a chemical compound that has various applications in scientific research. It is commonly used as a reducing agent in biochemistry and molecular biology experiments. The synthesis method of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is relatively simple, and the compound has various advantages and limitations for use in lab experiments. The future directions for the use of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- in scientific research are vast, and this compound has significant potential for use in a variety of fields.
合成法
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- can be synthesized by the reaction of thioctic acid with 4-dimethylaminobutylamine. This reaction results in the formation of DTT, which is a white crystalline powder that is soluble in water and alcohols. The synthesis method of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- has various applications in scientific research. It is commonly used as a reducing agent in biochemistry and molecular biology experiments. DTT can reduce disulfide bonds in proteins, which can help to denature and unfold the protein, making it easier to study. It is also used to reduce protein disulfide bonds during the purification process. Additionally, DTT can be used to reduce oxidized glutathione, which is an important antioxidant in cells.
特性
CAS番号 |
18997-68-7 |
|---|---|
製品名 |
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- |
分子式 |
C7H16N2S2 |
分子量 |
192.4 g/mol |
IUPAC名 |
4-(dimethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C7H16N2S2/c1-9(2)6-4-3-5-8-7(10)11/h3-6H2,1-2H3,(H2,8,10,11) |
InChIキー |
DCHCGJGEXGQXPE-UHFFFAOYSA-N |
異性体SMILES |
CN(C)CCCCN=C(S)S |
SMILES |
CN(C)CCCCNC(=S)S |
正規SMILES |
CN(C)CCCCNC(=S)S |
その他のCAS番号 |
18997-68-7 |
同義語 |
N-[4-(Dimethylamino)butyl]carbamodithioic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
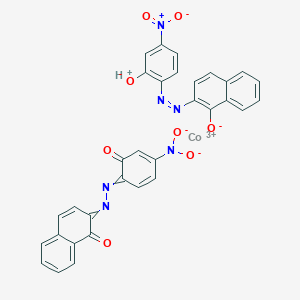
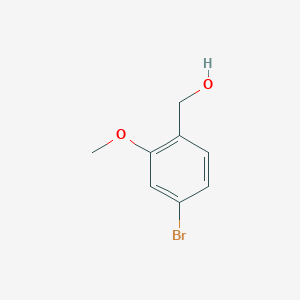
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
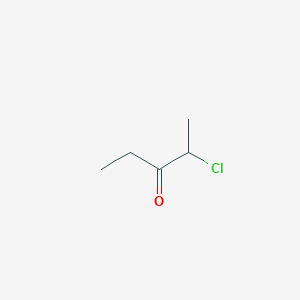
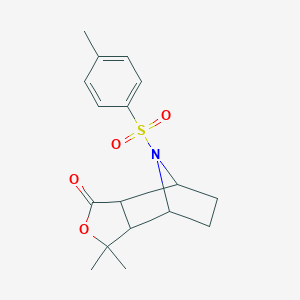
![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)
